Bienvenue dans la boutique en ligne BenchChem!

1,7-Diphenylhept-6-EN-3-OL

Pharmacokinetics Volume of distribution Systemic clearance

1,7-Diphenylhept-6-EN-3-OL (CAS 87095-76-9), also referred to as (6E)-1,7-diphenylhept-6-en-3-ol, DA2, or DPH3, is a linear diarylheptanoid with the molecular formula C19H22O and a molecular weight of 266.38 g/mol. It is a naturally occurring phytoestrogen isolated predominantly from the rhizomes of Curcuma comosa Roxb.

Molecular Formula C19H22O
Molecular Weight 266.4 g/mol
CAS No. 87095-76-9
Cat. No. B14404387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diphenylhept-6-EN-3-OL
CAS87095-76-9
Molecular FormulaC19H22O
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(CCC=CC2=CC=CC=C2)O
InChIInChI=1S/C19H22O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-7,9-13,19-20H,8,14-16H2
InChIKeyDPRCKWANIKZGTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Diphenylhept-6-EN-3-OL (CAS 87095-76-9): Chemical Identity, Natural Occurrence, and Procurement-Relevant Physicochemical Profile


1,7-Diphenylhept-6-EN-3-OL (CAS 87095-76-9), also referred to as (6E)-1,7-diphenylhept-6-en-3-ol, DA2, or DPH3, is a linear diarylheptanoid with the molecular formula C19H22O and a molecular weight of 266.38 g/mol [1]. It is a naturally occurring phytoestrogen isolated predominantly from the rhizomes of Curcuma comosa Roxb. (Zingiberaceae), a traditional Thai herbal medicine used for gynecological indications [2]. The compound features a hept-6-ene backbone with terminal phenyl substituents and a secondary hydroxyl group at the C-3 position, exhibiting an XLogP of 4.90, a topological polar surface area (TPSA) of 20.20 Ų, and a melting point of 47–49 °C [1]. It is classified within the linear diarylheptanoid subclass and exists in the HMDB (HMDB0030146) as a human and plant metabolite [1].

Why Generic Diarylheptanoid Substitution Fails for 1,7-Diphenylhept-6-EN-3-OL Procurement


Generic substitution within the linear diarylheptanoid class is not scientifically defensible for 1,7-diphenylhept-6-en-3-ol, because closely related structural analogs that differ by only a single oxidation state or double-bond position exhibit profoundly divergent pharmacokinetic (PK) parameters, estrogen receptor (ER) subtype selectivity, and in vivo safety profiles [1]. The mono-ene mono-ol scaffold of this compound produces a distinct combination of moderate volume of distribution, balanced clearance, selective ERα agonism without ERβ activation, and—critically—an absence of uterotrophic proliferation that is not shared by its diene (DPH2/DA1/D3) or ketone (DPH1/D2) analogs [2]. Commercial-quality data further reveal that the compound is subject to unique matrix-dependent interconversion during storage, meaning that content-labeled generic diarylheptanoid mixtures cannot guarantee the same active-ingredient integrity [3]. These quantitative, comparator-based differences form the basis for compound-specific selection presented below.

Quantitative Head-to-Head Evidence Differentiating 1,7-Diphenylhept-6-EN-3-OL from Closest Diarylheptanoid Analogs


Volume of Distribution and Systemic Clearance After Intravenous Administration in Rats: DPH3 vs. DPH1 and DPH2

In a direct head-to-head intravenous PK study in rats (125 mg/kg C. comosa hexane extract), 1,7-diphenylhept-6-en-3-ol (DPH3) exhibited a volume of distribution (Vd) of 6.56 L/kg, substantially higher than DPH1 (1.06 L/kg, the ketone analog) but lower than DPH2 (8.57 L/kg, the 4,6-diene analog). Systemic clearance (CLs) for DPH3 was 3.39 L/kg/h, intermediate between DPH1 (0.28 L/kg/h) and DPH2 (5.56 L/kg/h) [1]. These data demonstrate that DPH3 occupies a distinct intermediate PK space, with tissue distribution substantially exceeding DPH1 while maintaining a clearance rate less than half that of DPH2.

Pharmacokinetics Volume of distribution Systemic clearance Diarylheptanoid Rat model

Oral Bioavailability, Cmax, and Terminal Half-Life Differentiation Across Two Dose Levels: DPH3 vs. DPH1 and DPH2

Following oral administration at 125 mg/kg and 250 mg/kg, DPH3 achieved a Cmax of 0.53 mg/L and 0.61 mg/L respectively, compared to DPH1 (0.85 and 1.46 mg/L) and DPH2 (0.17 mg/L at both doses). DPH3 oral bioavailability was 31.56% (low dose) and 17.73% (high dose), versus DPH1 (31.2% and 22.61%) and DPH2 (24.01% and 17.66%). DPH3 terminal half-life was 4.62 h (low dose) and 2.10 h (high dose), significantly shorter than DPH1 (10.86 h and 3.85 h) but comparable to DPH2 (6.3 h and 2.77 h) [1]. DPH3 uniquely demonstrated the highest low-dose oral bioavailability (31.56%) among the three, while DPH2 exhibited saturated absorption with no Cmax increase upon dose doubling.

Oral bioavailability Cmax Half-life Dose proportionality Diarylheptanoid

Intestinal Absorption Rate Superiority in Nanoemulsion Formulations: DA2 vs. DA1

In an in situ rat intestinal absorption study, the absorption rate of (6E)-1,7-diphenylhept-6-en-3-ol (DA2) exceeded that of the 4,6-diene analog (DA1) in both tested nanoemulsion systems. In the Curcuma comosa nanoemulsion (C.c-Nano), DA2 absorption was 0.519 ± 0.026 μg/min/cm² versus 0.329 ± 0.015 μg/min/cm² for DA1—a 1.58-fold advantage. In the mixture-of-diarylheptanoid nanoemulsion (DA-Nano), DA2 absorption was 0.428 ± 0.036 versus 0.380 ± 0.006 μg/min/cm² for DA1—a 1.13-fold advantage [1]. Both nanoemulsions delivered absorption rates 5- to 10-fold higher than the oil-dissolved controls, but the relative DA2 > DA1 gradient persisted across formulations.

Intestinal absorption Nanoemulsion Curcuma comosa Diarylheptanoid Formulation

Estrogen Receptor Subtype Selectivity: ERα Agonism Without ERβ Activation for D1 vs. D2 and D3

In a comprehensive in vitro characterization using HepG2 cells transfected with ERα or ERβ and a Vit-ERE-TATA-Luc reporter, the (3S)-enantiomer of 1,7-diphenylhept-6-en-3-ol (D1) activated ligand-dependent transcription exclusively through ERα, with no activity on ERβ. In contrast, the ketone analog D2 (1,7-diphenylhept-6-en-3-one) activated both ERα and ERβ [1]. All three diarylheptanoids (D1, D2, D3) activated ERα in an AF2-dependent manner, but only D2 exhibited dual ERα/ERβ agonism. D3 ((3R)-1,7-diphenyl-4,6-heptadien-3-ol) showed ERα agonism comparable to D1, but its in vivo profile differs markedly (see separate evidence item). ER-dependent transcription was abolished by the pure antagonist ICI 182,780 for all compounds [1].

Estrogen receptor ERα ERβ Selective estrogen receptor modulator Diarylheptanoid

In Vivo Uterotrophic Safety Differentiation: Absence of Uterine Proliferation for D1 vs. Pronounced Proliferation for D3

In ovariectomized mice, D3 ((3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol) markedly increased uterine weight and stimulated proliferation of the uterine epithelium, mirroring the effect of 17β-estradiol. In striking contrast, D1 ((3S)-1,7-diphenyl-(6E)-6-hepten-3-ol) and D2 (the ketone) were completely inactive in the uterotrophic assay, producing no measurable increase in uterine weight or epithelial proliferation [1]. D3 also up-regulated lactoferrin (Ltf) gene expression in the uterus, an effect blocked by ICI 182,780, confirming ER-dependent mechanism. D1 and D2 did not induce Ltf expression. This provides direct in vivo evidence that the mono-ene mono-ol scaffold (D1) dissociates beneficial ERα-mediated gene regulation from undesirable endometrial proliferation, a separation that the diene analog D3 fails to achieve [1].

Uterotrophic assay Safety SERM In vivo Endometrial proliferation

Commercial Product Content Variability and Temperature-Dependent Interconversion: DA2 vs. DA1 Stability

Analysis of 15 commercial C. comosa products revealed extreme content variability: DA1 (4,6-diene) ranged from 2.61 ± 0.34% to 121.75 ± 1.25% of label, while DA2 (target compound, 6-ene-3-ol) ranged from 4.53 ± 0.24% to 295.00 ± 1.54% of label—with diarylheptanoids undetectable in liquid formulations [1]. Accelerated stability testing at 40 °C over 180 days showed divergent degradation profiles: DA1 decreased to 13.33 ± 0.07% of initial at 40 °C, whereas DA2 anomalously increased to 145.40 ± 0.05%, indicating temperature-driven interconversion of other oleoresin constituents into DA2. Storage at −20 °C preserved DA1 at 91.05% and suppressed DA2 interconversion [1].

Quality control Stability Content variability Storage conditions Commercial products

Evidence-Backed Research and Industrial Application Scenarios for 1,7-Diphenylhept-6-EN-3-OL


ERα-Selective Mechanistic Studies Where ERβ Activation Must Be Excluded

Based on the in vitro ER transactivation data demonstrating that D1 (the S-enantiomer of this compound) activates ERα but not ERβ [1], 1,7-diphenylhept-6-en-3-ol is the appropriate diarylheptanoid tool compound for experiments requiring clean ERα-mediated signaling without ERβ crosstalk. The ketone analog D2 is contraindicated in this context because it activates both receptor subtypes, confounding interpretation of ERα-specific gene regulation.

In Vivo Estrogenic Efficacy Models Requiring Uterine Safety

The uterotrophic assay data show that D1 does not stimulate uterine weight gain or endometrial proliferation, whereas the diene analog D3 produces pronounced uterotrophic effects comparable to estradiol [1]. Researchers designing in vivo studies of phytoestrogen efficacy for bone, cardiovascular, or CNS endpoints—where uterine stimulation is an exclusion criterion—should select 1,7-diphenylhept-6-en-3-ol over D3 to avoid endometrial hyperplasia confounds.

Oral or Transdermal Formulation Development Requiring Predictable Absorption and Tissue Distribution

The PK evidence establishes that DPH3 achieves Vd = 6.56 L/kg and distributes to brain, liver, kidneys, ovaries, and uterus after both oral and IV administration [2]. Combined with the intestinal absorption data showing DA2 absorption rates 13–58% higher than DA1 in nanoemulsions [3], this compound is the rational starting point for oral or transdermal phytoestrogen product development where tissue-target engagement and reliable absorption are required. DPH2 is unsuitable due to its saturated oral absorption and zero dose proportionality.

Analytical Reference Standard Procurement for Curcuma comosa Quality Control

The commercial product quality study reveals that DA2 content spans a 65-fold range (4.53% to 295% of label) across marketed products, and DA2 undergoes temperature-dependent interconversion at 40 °C, rising to 145% of initial [4]. Authenticated 1,7-diphenylhept-6-en-3-ol reference material is therefore essential as a primary calibrant for HPLC-based quality control of C. comosa raw materials and finished products. Storage of the reference standard at −20 °C is required to prevent degradation and interconversion.

Quote Request

Request a Quote for 1,7-Diphenylhept-6-EN-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.